molecular formula C9H8ClNS B024632 2-Chloro-5,6-dimethyl-1,3-benzothiazole CAS No. 104076-80-4

2-Chloro-5,6-dimethyl-1,3-benzothiazole

Cat. No. B024632
M. Wt: 197.69 g/mol
InChI Key: XODBBWCMOHPBMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, which are structurally similar to 2-Chloro-5,6-dimethyl-1,3-benzothiazole, involves various analytical methods, including FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. The synthesis process utilizes Gaussian 09 and Density Functional Theory (DFT) for optimizing molecular geometry and other properties (Gürbüz et al., 2016).

Molecular Structure Analysis

  • The molecular structure of related benzothiazole derivatives, including 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole, has been studied using techniques like X-ray crystallography. These studies provide insights into the three-dimensional structure and inter-ring twist angles of such compounds (Yates et al., 1991).

Chemical Reactions and Properties

  • Chemical reactions involving benzothiazole derivatives often lead to the formation of heterocyclic compounds. For example, the reaction of 2-dimethylamino-5-(benzoquinon-2-yl)thiazole with primary and secondary amines results in the substitution of the chlorine atom in the benzoquinone ring by an amino group (Utinan et al., 1991).

Physical Properties Analysis

  • The physical properties of benzothiazole derivatives are often determined by their molecular structure. For instance, different torsion angles between the benzimidazole and benzene rings influence the stability and decomposition points of these molecules. Chlorine atoms in certain benzothiazole compounds are positively charged due to the electron-withdrawing characteristic of the imidazole part of the benzimidazole ring (Gürbüz et al., 2016).

Chemical Properties Analysis

  • The chemical properties of benzothiazole derivatives can be complex. For example, the acidity constants of benzothiazole acetamide derivatives were determined via UV spectroscopic studies, revealing that protonation occurs on the nitrogen atoms of different rings in these compounds (Duran & Canbaz, 2013).

Scientific Research Applications

Therapeutic Potential and Drug Development

Benzothiazoles are recognized for their versatile pharmaceutical applications, encompassing a broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, antitumor properties. The structural simplicity of 2-arylbenzothiazoles, a category to which 2-Chloro-5,6-dimethyl-1,3-benzothiazole structurally relates, marks them as potential antitumor agents. This utility is underpinned by the ease of synthesis and structural adaptability, allowing for the creation of chemical libraries aimed at drug discovery (Kamal et al., 2015).

Chemical Variability and Complex Formation

The chemical versatility of benzothiazoles, including derivatives like 2-Chloro-5,6-dimethyl-1,3-benzothiazole, enables their use in forming complex compounds with various biological and electrochemical activities. Their ability to act as ligands for different biomolecules highlights the potential for creating novel therapeutic agents, particularly in the realm of cancer treatment, where structural modifications have led to the development of new antitumor agents (Boča et al., 2011).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole scaffold is crucial in medicinal chemistry due to its incorporation in bioactive molecules exhibiting a variety of pharmacological activities. The structural activity relationship (SAR) analysis of benzothiazole derivatives shows their potential in treating diverse diseases with minimal toxic effects. This aspect underscores the importance of benzothiazole derivatives, including 2-Chloro-5,6-dimethyl-1,3-benzothiazole, in the development of therapeutic agents with enhanced activities (Bhat & Belagali, 2020).

properties

IUPAC Name

2-chloro-5,6-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODBBWCMOHPBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621200
Record name 2-Chloro-5,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6-dimethyl-1,3-benzothiazole

CAS RN

104076-80-4
Record name 2-Chloro-5,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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